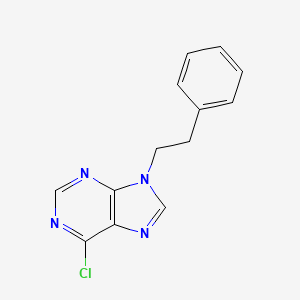

6-Chloro-9-(2-phenylethyl)-9h-purine

Description

Structure

3D Structure

Properties

CAS No. |

16833-25-3 |

|---|---|

Molecular Formula |

C13H11ClN4 |

Molecular Weight |

258.70 g/mol |

IUPAC Name |

6-chloro-9-(2-phenylethyl)purine |

InChI |

InChI=1S/C13H11ClN4/c14-12-11-13(16-8-15-12)18(9-17-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |

InChI Key |

PVLKCPQYCKRELM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=NC3=C2N=CN=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 9 2 Phenylethyl 9h Purine and Structural Analogues

Strategies for Purine (B94841) Ring System Construction and Derivatization

The construction of the purine ring and its subsequent derivatization are central to the synthesis of the target compound and its analogues. Key strategies include starting from readily available purine precursors, employing multi-step synthetic routes for complex substitutions, ensuring regioselective functionalization, and incorporating the desired side chains.

Synthesis from 6-Chloropurine (B14466) Precursors and Hypoxanthine (B114508)

A common and direct approach to synthesizing 6-chloro-9-(2-phenylethyl)-9H-purine involves the use of 6-chloropurine as a starting material. medchemexpress.com 6-chloropurine itself can be prepared from hypoxanthine by reacting it with phosphoryl chloride. google.com One method involves heating hypoxanthine with phosphoryl chloride in the presence of a base like N,N-dimethylaniline. google.com Another approach describes the synthesis of 6-chloropurine from acetyl hypoxanthine and phosphorus oxychloride in the presence of a tertiary amine catalyst. google.com

Once 6-chloropurine is obtained, the 2-phenylethyl group can be introduced at the N-9 position. This is typically achieved through an alkylation reaction.

A general pathway for the synthesis of 6-chloropurine is outlined below:

Starting Material: Hypoxanthine or Acetyl Hypoxanthine.

Chlorinating Agent: Phosphoryl chloride (POCl₃).

Catalyst/Base (optional): Tertiary amines (e.g., N,N-dimethylaniline, pyridine) can be used to facilitate the reaction. google.comgoogle.com

Reaction Conditions: The reaction is typically carried out by heating the mixture. google.comgoogle.com

Multi-step Synthetic Approaches to 6,9-Disubstituted and 2,6,9-Trisubstituted Purines

The synthesis of more complex analogues, such as 6,9-disubstituted and 2,6,9-trisubstituted purines, necessitates multi-step synthetic sequences. These approaches offer the flexibility to introduce a variety of functional groups at specific positions on the purine ring.

For instance, the synthesis of 2,6,9-trisubstituted purines often starts with a di-substituted purine, such as 2,6-dichloropurine (B15474). researchgate.netmdpi.com The synthesis can proceed through a series of sequential reactions, including alkylation and nucleophilic aromatic substitution, to introduce the desired substituents at the N-9, C-2, and C-6 positions. mdpi.comsemanticscholar.org

A representative multi-step synthesis might involve:

N-9 Alkylation: Introduction of a substituent at the N-9 position of a 2,6-dihalopurine. mdpi.com

Sequential Nucleophilic Substitution: Stepwise replacement of the halogens at C-2 and C-6 with different nucleophiles. semanticscholar.orgscilit.com

This stepwise approach allows for the controlled construction of highly functionalized purine scaffolds.

Regioselective Functionalization at the N-9 Position of Purines

A significant challenge in the synthesis of 9-substituted purines is controlling the regioselectivity of the alkylation reaction, as alkylation can also occur at the N-7 position, leading to a mixture of isomers. acs.orgub.edu To address this, various strategies have been developed to favor functionalization at the desired N-9 position.

Methods to achieve regioselective N-9 alkylation include:

Use of specific bases and solvents: The choice of base and solvent can significantly influence the N-9/N-7 ratio of the products. ub.edu For example, using tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to favor N-9 alkylation. ub.edu

Microwave-assisted synthesis: Microwave irradiation can enhance the regioselectivity and reduce reaction times. ub.edu

Steric hindrance: Introducing a bulky substituent at the C-6 position can sterically hinder the N-7 position, thereby directing alkylating agents to the N-9 position. acs.org

Catalytic methods: Metal-free, light-promoted radical relay pathways have been developed for the regioselective synthesis of N-9 alkylated purine derivatives. rhhz.net

Use of protecting groups: In some cases, the N-7 position can be protected to ensure exclusive N-9 alkylation, followed by deprotection.

These methods are crucial for obtaining the desired regioisomer in high yield and purity.

Incorporation of the 2-Phenylethyl Moiety via Alkylation and Related Reactions

The 2-phenylethyl group, a key structural feature of the target molecule, is typically introduced onto the purine ring via an alkylation reaction. mdpi.com This involves reacting the purine precursor, such as 6-chloropurine, with a suitable 2-phenylethylating agent.

Commonly used 2-phenylethylating agents include:

2-Phenylethyl halides (e.g., 2-phenylethyl bromide)

2-Phenylethyl tosylates

The reaction is generally carried out in the presence of a base to deprotonate the purine ring, making it more nucleophilic. The choice of base and reaction conditions can be optimized to maximize the yield of the desired N-9 substituted product.

Advanced Cross-Coupling and Functionalization Reactions

Beyond traditional alkylation and substitution reactions, advanced catalytic methods have emerged as powerful tools for the synthesis and diversification of purine derivatives.

Nucleophilic Aromatic Substitution at C-6 of the Purine Core

The chlorine atom at the C-6 position of the purine ring is susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgwikipedia.org This reactivity allows for the introduction of a wide range of substituents at this position, leading to the synthesis of various 6-substituted purine analogues.

A variety of nucleophiles can be employed in these reactions, including:

Amines

Alcohols

Thiols

The reaction is often facilitated by the presence of an electron-withdrawing group on the purine ring, which activates the C-6 position towards nucleophilic attack. wikipedia.org Microwave-assisted conditions have been shown to be effective for the C-6 functionalization of 6-chloropurine derivatives with various mild nucleophiles in a solvent-free process, leading to good to high yields in short reaction times. rsc.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, have become indispensable for forming carbon-carbon bonds at the C-6 position. nih.govresearchgate.net These reactions enable the introduction of aryl, alkenyl, and alkyl groups, significantly expanding the structural diversity of accessible purine analogues. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Methodologies for Purine Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the diversification of the purine scaffold at the C6 position, starting from 6-chloropurine derivatives. The Sonogashira and Suzuki-Miyaura reactions are prominent examples employed for this purpose. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org In the context of purine synthesis, this reaction allows for the introduction of alkyne-containing substituents at the C6 position of 6-chloropurines. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgyoutube.com Research has demonstrated the successful Sonogashira coupling of unprotected 6-chloropurines and their nucleoside derivatives with various aryl- and alkylacetylenes. acs.org A notable advancement is the development of a copper-free Sonogashira protocol using a palladium catalyst with a water-soluble phosphine (B1218219) ligand, which allows the reaction to proceed efficiently in water, a more environmentally benign solvent. acs.orgnih.govacs.org

The Suzuki-Miyaura reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound (like a boronic acid) with an organic halide. nih.govyoutube.com This method has been extensively applied to 6-chloropurine derivatives to synthesize 6-arylpurines. nih.gov For instance, the reaction of protected 6-chloropurine with various phenylboronic acids, catalyzed by a palladium complex, yields the corresponding 6-phenylpurine derivatives. nih.gov Similar to the Sonogashira reaction, efficient Suzuki-Miyaura couplings of 6-chloropurines have been achieved in aqueous media using specially designed water-soluble ligands, offering high yields and a greener synthetic route. nih.govacs.orgresearchgate.net These reactions are tolerant of a wide range of functional groups on the boronic acid partner, allowing for the introduction of diverse aryl and heteroaryl moieties. researchgate.netmdpi.com

| Reaction | Substrates | Catalyst System | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | 6-Chloropurine, Terminal Alkyne | Pd Catalyst (e.g., Na₂PdCl₄), Ligand (e.g., cataCXium F sulf), Copper Co-catalyst (optional) | Water, Dioxane, n-Butanol/Water | Forms C(sp²)-C(sp) bonds; copper-free methods available. | acs.orgnih.govacs.org |

| Suzuki-Miyaura Coupling | 6-Chloropurine, Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄, Na₂PdCl₄), Ligand, Base (e.g., K₂CO₃) | Water, Dioxane, Toluene | Forms C(sp²)-C(sp²) bonds; highly versatile for introducing aryl/heteroaryl groups. | nih.govresearchgate.netmdpi.com |

Stereoselective Synthesis of Chiral Purine Analogues

The synthesis of purine analogues with specific stereochemistry is critical, as the three-dimensional arrangement of atoms can profoundly influence biological activity. When a chiral center is present in a substituent, such as on the N9-phenylethyl side chain of 6-chloropurine, controlling the stereochemistry becomes a key objective.

One approach to achieve stereoselectivity is to utilize chiral starting materials. For instance, solid-phase synthesis methods have been described for preparing N9-substituted purine derivatives starting from polymer-supported α-amino acids. nih.gov In such syntheses, the inherent chirality of the amino acid is transferred to the final purine product, resulting in excellent enantiomeric purity. nih.gov This strategy involves acylating a polymer-supported amine with an Fmoc-protected α-amino acid, followed by a series of steps including arylation, cyclization to form the purine ring, and finally cleavage from the solid support. nih.gov

While direct stereoselective methods for the introduction of the 2-phenylethyl group were not detailed in the provided context, general principles of asymmetric synthesis would apply. This could involve the use of chiral catalysts for the alkylation of the purine N9 position or the resolution of a racemic mixture of the final product. The biological evaluation of individual enantiomers is often necessary, as they may exhibit different potencies and pharmacological profiles.

Optimization of Synthetic Pathways and Reaction Conditions (e.g., Focused Microwave Irradiation)

Optimizing reaction conditions is essential for improving the efficiency, yield, and environmental footprint of synthetic pathways. Focused microwave irradiation has emerged as a powerful technique in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. nih.govrsc.org

The synthesis of substituted purines has significantly benefited from this technology. For example, the nucleophilic aromatic substitution of the chlorine atom at the C6 position of the purine ring with various amines is a common and crucial step. Under microwave-assisted conditions, these amination reactions can be completed in minutes with high yields, even under solvent-free conditions or in environmentally friendly solvents like water. rsc.orgscielo.brmendeley.com This rapid and efficient protocol allows for the quick generation of libraries of 6-substituted aminopurine analogues for biological screening. nih.govnih.gov

The value of microwave assistance extends beyond simple amination. It has been shown to accelerate various organic reactions, making it a valuable tool for the multi-step synthesis of complex nucleoside analogues. nih.gov By reducing reaction times from hours to minutes, microwave-assisted synthesis facilitates high-throughput chemistry and accelerates the drug discovery process.

| Reaction Type | Heating Method | Typical Reaction Time | Key Advantages of Microwave | Reference |

|---|---|---|---|---|

| C6-Amination of 6-Chloropurine | Conventional Heating | Hours | Drastically reduced reaction times, improved yields, potential for solvent-free conditions. | scielo.brmendeley.com |

| Microwave Irradiation | Minutes (e.g., 5 min) | rsc.orgnih.gov |

Mechanistic Insights and Molecular Target Elucidation

Investigation of Intracellular Signaling Pathway Modulation

Substituted purines are well-documented modulators of various intracellular signaling pathways critical to cell proliferation, survival, and inflammation. The activity of these compounds is highly dependent on the nature and position of their chemical substitutions.

Role of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes. Certain 2,6,9-trisubstituted purine (B94841) derivatives have been demonstrated to influence these pathways. For instance, a class of 6-anilinopurines has been shown to affect the MAPK and STAT signaling pathways. nih.gov In eosinophilic leukemia cells expressing an oncogenic fusion protein, treatment with a 2,6,9-trisubstituted purine inhibitor led to the suppression of the phosphorylation of ERK1/2, a key component of the MAPK pathway. nih.gov Given that 6-Chloro-9-(2-phenylethyl)-9h-purine shares the 9-substituted purine core, it is plausible that it could exert similar effects on MAPK signaling, potentially through the inhibition of upstream kinases.

Nuclear Factor-kappa B (NF-κB) Signaling Perturbation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses and cell survival. There is established crosstalk between NF-κB and other signaling pathways, such as those regulated by the steroid and xenobiotic receptor (SXR), where activation of NF-κB can suppress the expression of SXR target genes. nih.gov Moreover, recent studies have shown that the deletion of Protein Phosphatase 6 (PP6) can enhance NF-κB activation, leading to resistance against MAPK pathway inhibitors in certain cancer cells. nih.gov While direct evidence for this compound is unavailable, the known interplay between kinase signaling and NF-κB suggests a potential area for investigation for purine derivatives.

Direct and Indirect Molecular Target Identification

The biological effects of small molecules are often a result of their direct or indirect interaction with specific molecular targets. For purine derivatives, kinases are a prominent class of targets.

Growth Factor Receptor Targeting (e.g., PDGFR, IGF-1R)

Platelet-Derived Growth Factor Receptor (PDGFR): Receptor tyrosine kinases like PDGFR are frequently dysregulated in various cancers. A significant body of research highlights that 2,6,9-trisubstituted purines can be potent inhibitors of PDGFRα. nih.govnih.gov Studies on a series of these compounds have demonstrated nanomolar potency against PDGFRα and selective cytotoxicity in a human eosinophilic leukemia cell line that harbors a PDGFRα fusion oncogene. nih.gov The inhibitory action was confirmed by the reduced autophosphorylation of PDGFRα in treated cells. nih.gov The structure of this compound, with its substitutions at the 6 and 9 positions, aligns with the general structure of these PDGFRα inhibitors.

Insulin-like Growth Factor 1 Receptor (IGF-1R): The IGF-1R is another receptor tyrosine kinase implicated in cancer development. While a number of small molecules have been developed as IGF-1R inhibitors, including those with a pyrimidine (B1678525) scaffold, the purine core also represents a potential starting point for inhibitor design. rsc.orgnih.gov The development of allosteric inhibitors for IGF-1R further broadens the chemical space for potential therapeutic agents. acs.org

Glycosylphosphatidylinositol-specific phospholipase D1 (GPLD1) Modulation

Currently, there is no publicly available research linking this compound or closely related purine derivatives to the modulation of Glycosylphosphatidylinositol-specific phospholipase D1 (GPLD1). This remains a hypothetical target until investigated experimentally.

Kinase Inhibition Mechanisms

The purine scaffold is a well-established "privileged structure" in medicinal chemistry for the development of kinase inhibitors. researchgate.neted.ac.uk The general mechanism of action for many of these inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. The specific substitutions on the purine ring are critical for determining the potency and selectivity of the inhibitor against different kinases. cncb.ac.cnmdpi.commdpi.com For example, the development of 2,6,9-trisubstituted purines has led to potent inhibitors of cyclin-dependent kinases (CDKs) and other tyrosine kinases like FLT3-ITD and Src. nih.govcncb.ac.cnmdpi.com The efficacy of these compounds is often evaluated through their ability to inhibit kinase activity in enzymatic assays and to suppress phosphorylation of downstream targets in cell-based assays.

Table of Related Kinase Inhibitory Activities for Substituted Purines

| Compound Class | Target Kinase | Reported Activity | Reference |

| 2,6,9-Trisubstituted Purines | PDGFRα | Nanomolar inhibitory activity | nih.gov |

| 6-Anilinopurines | FLT3-ITD | Significant inhibition | nih.gov |

| 2,6,9-Trisubstituted Purines | CDK2 | Potent inhibitors | cncb.ac.cn |

| 2,6,9-Trisubstituted Purines | Src | Potent inhibitors | mdpi.com |

Purine Receptor Subtype Interactions and Selectivity

Interactions with purine receptors are fundamental to the pharmacological action of many purine derivatives. These receptors are broadly divided into two main families: adenosine (B11128) receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs), and ATP receptors (P2X and P2Y), which are ligand-gated ion channels and GPCRs, respectively. The selectivity of a compound for specific receptor subtypes is a critical determinant of its therapeutic potential and side-effect profile.

Adenosine Receptor Affinity and Functional Selectivity (e.g., A₁, A₂A, A₂B, A₃)

There is no specific data available in the scientific literature detailing the binding affinity or functional activity of this compound at the four subtypes of adenosine receptors.

Studies on other 9-substituted purine series have shown that modifications at this position can significantly influence affinity and selectivity. For example, research on 9-ethylpurine derivatives has demonstrated that substitutions at other positions on the purine ring can confer selectivity for different adenosine receptor subtypes nih.gov. Another study on 2-amino-6-(2-furanyl) purine derivatives highlighted the importance of the substituent at the 9-position for achieving high affinity and selectivity for the A₂A receptor. However, these findings are specific to their respective chemical scaffolds and cannot be directly applied to this compound.

Without experimental data, it is not possible to construct a data table of affinity values (Kᵢ) for this compound.

ATP Receptor Subtype Modulation (e.g., P2X₇)

Similarly, there is a lack of published research on the modulatory effects of this compound on ATP receptor subtypes, including the P2X₇ receptor. The P2X₇ receptor is a key player in inflammation and immune responses, and its modulation by small molecules is an area of active investigation. However, no studies have specifically tested this compound for activity at this or other P2X or P2Y receptors.

Receptor-Ligand Binding Analysis (e.g., Radioligand Binding Assays)

Receptor-ligand binding assays are the standard method for determining the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. By measuring the ability of a test compound to displace the radioligand, its binding affinity (Kᵢ) can be calculated.

As no binding data has been published for this compound, it can be inferred that either this compound has not been subjected to a comprehensive screening panel of purinergic receptors, or the results of such studies have not been made publicly available. The synthesis and evaluation of series of substituted purines are common in medicinal chemistry, but individual compounds within these series may not always be fully characterized for their receptor interaction profiles across all purinergic subtypes researchgate.netacs.org.

Structure Activity Relationships Sar and Rational Ligand Design

Impact of Substituents on Biological Activity and Selectivity

The substituents on the purine (B94841) ring system play a pivotal role in defining the molecule's biological activity and selectivity towards specific enzymes or receptors.

The chlorine atom at the C-6 position of the purine ring is a key feature of 6-Chloro-9-(2-phenylethyl)-9h-purine. The halogen at this position acts as a powerful electron-withdrawing group and a crucial leaving group for nucleophilic substitution reactions, making 6-chloropurine (B14466) a versatile intermediate for the synthesis of a wide array of 6-substituted purine derivatives. nih.govmedchemexpress.com The nature of the substituent at C-6 has a profound impact on the biological activity. For instance, the replacement of the chloro group with other moieties is a common strategy to modulate the pharmacological profile of purine analogs. researchgate.net Studies on 2,6-disubstituted purines have shown that the presence of chlorine at C-6 can contribute significantly to cytotoxic activity. nih.gov

The N-9 position of the purine ring is frequently substituted to enhance biological activity. The phenylethyl group at the N-9 position of the title compound is a significant feature influencing its properties. While N9-benzyl or N6-phenyladenosine are reported to be more selective than N6-(2-phenylethyl)adenosine in certain contexts, the substitution pattern on the aryl ring and the nature of the linker are critical. nih.gov The aromaticity of the N-9 substituent is considered important for maintaining a proper angle between the purine and the aromatic ring, which can facilitate optimal binding to target proteins. nih.gov Research on N9-substituted derivatives has revealed that modifications at this position can influence a range of biological activities, including cytokinin-like effects. nih.gov

The modification of the this compound scaffold through the introduction of alkyl, heteroaryl, and amino acid substituents offers a pathway to new derivatives with potentially enhanced or novel biological activities.

Alkyl and Heteroaryl Substitutions: The introduction of different alkyl or heteroaryl groups can significantly alter the lipophilicity, steric profile, and electronic properties of the purine derivative, thereby influencing its interaction with biological targets. For example, in a series of 2,6,9-trisubstituted purines, N-alkyl substitutions were analyzed for their effect on antitumor activity. nih.gov The use of bulky systems at the C-2 position of the purine ring was found to be unfavorable for cytotoxic activity. nih.gov

Amino Acid Substitutions: The conjugation of amino acids to the purine core is a well-established strategy in drug design, often to improve cell permeability and target specificity. mdpi.com N-(purin-6-yl)amino acids are naturally occurring intermediates in biochemical pathways. researchgate.net Synthetic N-(purin-6-yl)amino acid and peptide derivatives have been synthesized and evaluated for their antitumor activity. researchgate.net The biological activity of these conjugates is dependent on the nature and stereochemistry of the amino acid, as well as the length and flexibility of the linker connecting it to the purine. nih.gov For instance, reacting 6-chloropurine with various ω-amino acids yields N-(purin-6-yl)amino acids, some of which have shown cytotoxicity against specific cancer cell lines. mdpi.com

The two-carbon ethyl spacer between the N-9 position of the purine ring and the phenyl group in this compound is a critical structural element. The length and characteristics of this bridging linker can significantly impact the biological activity of the molecule.

Studies on purine conjugates have demonstrated that the length of the polymethylene chain acting as a linker is crucial for cytotoxic activity. nih.gov For example, in a series of N-[omega-(purin-6-yl)aminoalkanoyl] derivatives, the presence of a linker of a specific length was found to be essential for the manifestation of cytotoxic effects. nih.gov A compound with a single methylene (B1212753) group separating the purine and a benzoxazine (B1645224) residue was non-cytotoxic, whereas a derivative with a five-methylene group linker exhibited cytotoxic activity. nih.gov This suggests that the spacer allows the terminal group to adopt an optimal orientation for interaction with its biological target. The activity is also dependent on the spatial freedom between the purine and the attached moiety, which is defined by the linker's length and rigidity. nih.gov

A significant finding in the SAR of purine derivatives is the enhanced cytotoxic activity observed upon introduction of an arylpiperazinyl moiety, particularly at the C-6 position. This modification has been shown to be beneficial for anticancer activity in several studies. nih.govnih.gov

Novel 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. nih.govacs.org One of the most promising compounds, an N6-(4-Trifluoromethylphenyl)piperazine analogue, displayed potent antitumor activity with IC50 values in the low micromolar range against liver, breast, and colon carcinoma cell lines. nih.govacs.org Similarly, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine nucleobase analogs have shown significant in vitro anticancer activity. nih.gov

The following table summarizes the cytotoxic activities of some arylpiperazine-purine derivatives against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| N6-(4-Trifluoromethylphenyl)piperazine analogue (11) | Huh7 (Liver) | 5.2 - 9.2 | nih.govacs.org |

| N6-(4-Trifluoromethylphenyl)piperazine analogue (11) | HepG2 (Liver) | 5.2 - 9.2 | nih.govacs.org |

| N6-(4-Trifluoromethylphenyl)piperazine analogue (11) | MCF7 (Breast) | 5.2 - 9.2 | nih.govacs.org |

| N6-(4-Trifluoromethylphenyl)piperazine analogue (11) | HCT116 (Colon) | 5.2 - 9.2 | nih.govacs.org |

| Compound 19 (a 6-piperazine purine analog) | Various | < 5 | nih.gov |

3D-QSAR studies have further substantiated these findings, concluding that an arylpiperazinyl system connected at position 6 of the purine ring is beneficial for cytotoxic activity. nih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as stereoisomers can exhibit different pharmacological and toxicological properties. While this compound itself is achiral, the introduction of chiral centers, for example by substitution on the phenylethyl side chain or by replacing it with a chiral moiety like an amino acid, would necessitate stereochemical considerations.

In the synthesis of purine conjugates with natural amino acids, the stereochemistry of the amino acid is a key factor. nih.gov The coupling of N-(purin-6-yl)-(S)-amino acids to other chiral molecules can lead to the formation of diastereomers, and racemization of the chiral center of the N-(purin-6-yl)-α-amino acid has been observed under certain reaction conditions. nih.gov This indicates that the configuration of the chiral center can be labile and may influence the final biological activity. The activity of some 6-substituted purine linker amino acid immunostimulants has been shown to be dependent on the stereochemistry of the amino acid. nih.gov Furthermore, prebiotic synthesis studies have shown that the direct coupling of cyclic carbohydrate phosphates with purine nucleobases can be stereoselective, yielding only the β-anomer of the resulting nucleotides. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov Both 2D and 3D-QSAR models have been developed for various series of purine derivatives to understand the structural requirements for their biological activities, such as kinase inhibition and cytotoxicity. researchgate.netnih.govmdpi.comresearchgate.netmdpi.comnih.gov

These studies have provided valuable insights into the SAR of purine analogs. For instance, 3D-QSAR models for 2,6,9-trisubstituted purine derivatives revealed that steric properties had a greater contribution to cytotoxicity than electronic properties. nih.gov These models highlighted that an arylpiperazinyl system at the C-6 position is beneficial for cytotoxic activity, whereas bulky substituents at the C-2 position are detrimental. nih.gov

QSAR models are typically validated internally and externally to ensure their predictive power. researchgate.net For a series of substituted purine analogs as c-Src tyrosine kinase inhibitors, a 2D-QSAR model was developed with a good predictive correlation coefficient, providing insights for designing more potent inhibitors. researchgate.net 3D-QSAR studies on purine derivatives as Bcr-Abl inhibitors have also been used to design new compounds with improved potency. nih.govmdpi.comnih.gov These models help in prioritizing which compounds to synthesize and test, thus accelerating the drug discovery process. nih.govmdpi.comnih.gov

3D-QSAR Modeling and Predictive Statistical Analyses (e.g., CoMFA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational techniques used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR method that generates statistical models to predict the activity of new, unsynthesized compounds.

While no specific CoMFA studies on this compound have been identified, research on other 2,6,9-trisubstituted purine derivatives provides a framework for how such an analysis would be approached. nih.govresearchgate.net In a typical study, a series of structurally related compounds with known biological activities (e.g., cytotoxicity against a cancer cell line) are aligned, and their steric and electrostatic fields are calculated. These fields are then used to build a QSAR model.

A hypothetical CoMFA study on a series of analogs of this compound would likely involve modifications to the phenylethyl group and substitutions at the C2 position of the purine ring. The resulting models would be represented by contour maps, indicating regions where steric bulk or specific electronic properties are favorable or unfavorable for biological activity.

Contributions of Steric and Electronic Properties to Biological Efficacy

The biological efficacy of purine analogs is intricately linked to their steric and electronic characteristics. The size, shape, and electron distribution of the substituents on the purine core dictate how the molecule fits into and interacts with its biological target.

For the broader class of 2,6,9-trisubstituted purines, studies have shown that steric properties can be more influential than electronic properties in determining cytotoxic activity. nih.govresearchgate.net In one such study, the 3D-QSAR models indicated that steric factors accounted for approximately 70% of the contribution to cytotoxicity, while electronic properties contributed about 30%. nih.govresearchgate.net This suggests that the size and shape of the substituents are critical for achieving a good fit within the target's binding site.

In the context of this compound, the phenylethyl group at the N9 position introduces significant steric bulk. The flexibility of the ethyl linker allows the phenyl ring to adopt various conformations, which could be crucial for its interaction with a target protein. The chlorine atom at the C6 position is an electron-withdrawing group, which influences the electronic distribution of the purine ring system and can participate in halogen bonding. The interplay between the steric bulk of the N9-phenylethyl group and the electronic nature of the C6-chloro substituent would be a key determinant of its biological activity.

A crystallographic study of a related compound, 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine, revealed specific intermolecular interactions, including π-π stacking and C-Cl⋯π interactions, which are governed by the steric and electronic properties of the substituents. nih.govnih.gov

Rational Design Principles for Optimized Purine Analogues

The insights gained from SAR and QSAR studies are instrumental in the rational design of new, more potent, and selective purine analogues. The goal is to modify the lead compound in a way that enhances its desired biological effects while minimizing off-target interactions.

Based on the general principles observed for other substituted purines, the rational design of analogs of this compound would likely focus on several key areas:

Modification of the N9-phenylethyl group: The phenyl ring could be substituted with various functional groups (e.g., electron-donating or electron-withdrawing groups, hydrogen bond donors or acceptors) to probe the electronic and steric requirements of the binding pocket. The length and flexibility of the ethyl linker could also be altered.

Substitution at the C6 position: The chlorine atom could be replaced with other halogens or different functional groups to modulate the electronic properties and explore potential new interactions with the target.

Substitution at the C2 position: Introducing substituents at the C2 position is a common strategy to enhance the activity and selectivity of purine analogs. However, studies on other 2,6,9-trisubstituted purines have suggested that bulky groups at this position may be unfavorable for cytotoxicity. nih.govresearchgate.net

The design process would be guided by the 3D-QSAR models, which would highlight regions where modifications are likely to be beneficial. For example, if a CoMFA map indicated a sterically favored region near the phenyl ring, larger substituents could be introduced at that position. Conversely, if a region showed a preference for positive electrostatic potential, electron-donating groups could be incorporated.

Computational Chemistry and in Silico Approaches

Prediction of Biological Targets (e.g., via Web-services like PASS)

The initial step in characterizing a novel compound often involves predicting its potential biological activities. Web-based services like PASS (Prediction of Activity Spectra for Substances) are valuable tools for this purpose. PASS analysis is based on the structure-activity relationships of a large database of known bioactive compounds. By inputting the structure of a query molecule, such as 6-Chloro-9-(2-phenylethyl)-9h-purine, the service generates a predicted spectrum of biological activities, including potential therapeutic effects and mechanisms of action.

The output is typically presented as a list of probable activities, each with a corresponding probability score (Pa for probable activity and Pi for probable inactivity). A higher Pa value suggests a greater likelihood of the compound exhibiting that particular activity.

Hypothetical PASS Prediction for this compound:

| Predicted Biological Activity | Pa (Probable Activity) | Pi (Probable Inactivity) |

| Antineoplastic | 0.850 | 0.012 |

| Kinase Inhibitor | 0.795 | 0.025 |

| Antiviral | 0.720 | 0.041 |

| Cyclin-Dependent Kinase (CDK) Inhibitor | 0.680 | 0.053 |

| Apoptosis Agonist | 0.650 | 0.060 |

Molecular Docking Simulations for Ligand-Target Interactions

Once potential biological targets are identified, molecular docking simulations can be employed to investigate the binding interactions between the ligand (this compound) and the target protein. This computational technique predicts the preferred orientation of the ligand when bound to the active site of a receptor, as well as the binding affinity.

The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to evaluate the different possible binding poses. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for binding. For instance, studies on other purine (B94841) derivatives have utilized molecular docking to explore their interactions with enzymes like cyclin-dependent kinases (CDKs), which are implicated in cancer.

Illustrative Molecular Docking Results for a Purine Derivative with a Kinase Target:

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Val23, Ala36, Lys48, Leu102, Asp154 |

| Hydrogen Bonds | Lys48 (2.8 Å), Asp154 (3.1 Å) |

| Hydrophobic Interactions | Val23, Ala36, Leu102 |

Advanced Quantum Chemical Calculations (e.g., DFT, G3B3) for Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a highly accurate method for determining the electronic structure and molecular properties of a compound. These calculations can be used to optimize the 3D geometry of this compound and to compute various molecular descriptors, including the distribution of electron density, electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. Advanced methods like G3B3 can offer even more precise energy calculations. Such data is invaluable for understanding the intrinsic properties of the molecule and for developing quantitative structure-activity relationships (QSAR). Research on similar purine compounds has utilized DFT to optimize their structures and calculate key electronic properties. nih.gov

Exemplary Molecular Properties from DFT Calculations for a Purine Derivative:

| Molecular Property | Calculated Value |

| Optimized Energy (Hartree) | -1245.67 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.5 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the receptor, as well as the stability of the binding complex.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound with desirable activity, its structure could be used as a template in a virtual screening campaign to find other, potentially more potent, ligands.

This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active compound. The aim is to prioritize a smaller, more manageable number of compounds for experimental testing, thereby accelerating the drug discovery process.

Future Research Directions and Therapeutic Potential of 6 Chloro 9 2 Phenylethyl 9h Purine Analogues

Development of Next-Generation Purine-Based Therapeutics

The development of next-generation therapeutics derived from the 6-Chloro-9-(2-phenylethyl)-9H-purine scaffold is a key area of future research. The core structure, featuring a chlorine atom at the 6-position and a phenylethyl group at the 9-position, provides a versatile platform for chemical modification. nih.govresearchgate.net

One promising avenue of exploration is the development of these analogues as selective inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov By modifying the substituents on the purine (B94841) ring and the phenylethyl moiety, it may be possible to design next-generation inhibitors with high selectivity for specific CDKs, such as CDK4/6, which are validated targets in breast cancer therapy. nih.govnih.gov The goal would be to create compounds with improved efficacy and a better safety profile compared to existing pan-CDK inhibitors, which are often associated with significant toxicity due to their lack of selectivity. nih.gov

Furthermore, research into 6,9-disubstituted purine analogues has demonstrated significant cytotoxic activities against various cancer cell lines, including liver, colon, and breast carcinomas. researchgate.net Some of these analogues have shown superior bioactivity when compared to established chemotherapeutic agents like 5-fluorouracil (B62378) and cladribine. nih.govresearchgate.net This underscores the potential of the 6-chloro-9-phenethylpurine backbone as a foundation for developing more potent and targeted anticancer drugs.

Potential for Combination Therapies

The future of cancer treatment is increasingly moving towards combination therapies to enhance efficacy and overcome drug resistance. Analogues of this compound could be valuable components in such regimens.

Studies have shown that combining purine nucleoside analogues with other agents, such as alkylating agents or other novel purine analogues, can lead to synergistic effects in treating hematological malignancies. nih.gov For instance, the combination of pentostatin (B1679546) with chlorambucil (B1668637) or cyclophosphamide (B585) has been explored in chronic lymphocytic leukemia. nih.gov Similarly, a clinical trial was initiated to evaluate the combination of pentostatin and cordycepin, another purine analogue, based on in vitro data demonstrating significant synergy. nih.gov

Given the potential of this compound analogues as CDK inhibitors, combining them with other targeted therapies or conventional chemotherapy holds considerable promise. For example, combining a CDK4/6 inhibitor with endocrine therapy has become a standard of care in HR+/HER2- breast cancer. nih.gov In the context of prostate cancer, combining PSMA theranostics with chemotherapy or immunotherapy is being actively investigated to improve outcomes and overcome resistance. youtube.com Therefore, future research should focus on identifying rational combination strategies for this compound analogues to maximize their therapeutic impact.

Exploration of Novel Therapeutic Indications Beyond Current Findings

While the primary focus for many purine analogues has been oncology, the diverse biological activities of these compounds suggest potential applications in other therapeutic areas. researchgate.net The structural versatility of the this compound scaffold allows for interaction with a wide range of biological targets, opening up possibilities for novel indications. nih.gov

Future research could explore the potential of these analogues as:

Antiviral agents: Purine analogues have a well-established history as antiviral drugs. researchgate.net Modifications to the this compound structure could lead to the discovery of compounds with activity against viruses such as herpes, HIV, or influenza. researchgate.net

Anti-inflammatory agents: Some purine derivatives have demonstrated anti-inflammatory properties. researchgate.net Investigating the effects of these analogues on inflammatory pathways could reveal their potential for treating autoimmune diseases or other inflammatory conditions.

Neurological disorders: Purine receptors are present in the central nervous system and play a role in various neurological processes. N6-substituted adenosine (B11128) derivatives have been explored for their potential as antihypertensive agents. nih.gov This suggests that analogues of this compound could be designed to modulate these receptors for the treatment of neurological or cardiovascular diseases.

Strategies for Lead Optimization (e.g., reducing off-target effects, enhancing selectivity)

Lead optimization is a critical step in drug discovery, aiming to improve the properties of a promising compound to make it a viable drug candidate. For this compound analogues, several strategies can be employed to enhance their therapeutic potential.

Enhancing Selectivity and Reducing Off-Target Effects: A key challenge with kinase inhibitors is achieving selectivity, as many of these enzymes share a conserved ATP-binding site. nih.gov To improve the selectivity of purine-based inhibitors, strategies such as exploiting differences in the "gatekeeper" residue, targeting allosteric sites, and designing inhibitors that bind to the inactive (DFG-out) conformation of the kinase can be employed. nih.gov For instance, the presence of an ortho-substituted aniline (B41778) at the C-2 position of a purine scaffold has been shown to be a crucial element for selectivity against the Mps1 kinase. lookchem.com

Improving Physicochemical and ADME Properties: The oral bioavailability and metabolic stability of a drug candidate are critical for its clinical success. Lead optimization efforts for purine-based Mps1 inhibitors have focused on modifying substituents to improve aqueous solubility, permeability, and ultimately, oral bioavailability in animal models. lookchem.comnih.gov This often involves a multi-faceted approach, systematically altering different positions of the purine ring to balance potency with favorable ADME (absorption, distribution, metabolism, and excretion) properties. lookchem.comnih.gov

Structure-Activity Relationship (SAR) and 3D-QSAR Studies: Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to lead optimization. 3D-QSAR (Quantitative Structure-Activity Relationship) models can provide insights into the steric and electronic properties that influence cytotoxicity, guiding the design of more potent and selective analogues. nih.gov For example, a 3D-QSAR analysis of 2,6,9-trisubstituted purine derivatives revealed that an arylpiperazinyl system at the C-6 position was beneficial for cytotoxic activity, while bulky groups at the C-2 position were not.

Application of Emerging Technologies in Purine Research

The integration of emerging technologies is set to revolutionize the discovery and development of purine-based therapeutics. Artificial intelligence (AI) and machine learning (ML) are poised to play a significant role in accelerating this process.

AI in Drug Design and Discovery: AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, identify new therapeutic targets, and optimize molecular structures. nih.govnih.govmdpi.com Generative adversarial networks (GANs) can be used for de novo drug design, creating novel molecules with desired pharmacological profiles. nih.gov This can significantly speed up the hit-to-lead and lead optimization phases of drug discovery. nih.govcriver.com

High-Throughput Screening and Multi-omics Analysis: High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. When combined with multi-omics analysis (genomics, proteomics, transcriptomics), researchers can gain a deeper understanding of the mechanism of action of purine analogues and identify biomarkers for patient stratification. mdpi.comyoutube.com This integrated approach can lead to more personalized and effective treatments.

The future of research on this compound analogues is bright, with numerous opportunities to develop novel and effective therapies for a range of diseases. By leveraging advanced synthetic chemistry, innovative combination strategies, and cutting-edge technologies, the full therapeutic potential of this promising class of compounds can be realized.

Q & A

Basic Research Question

- NMR : and NMR (400–500 MHz) identify regiochemistry and confirm substitution patterns. For example, aromatic protons in the 2-phenylethyl group appear as multiplets at δ 7.2–7.4 ppm, while the purine’s H-8 proton resonates near δ 8.8 ppm .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral angles (e.g., purine-phenyl ring angles of 66–85°) .

What biological activities are associated with this compound analogs, and how are these evaluated?

Advanced Research Question

Derivatives exhibit antimycobacterial activity (e.g., MIC = 0.39 µg/mL against M. tuberculosis). Assays include:

- Microbroth dilution for MIC determination.

- Intracellular macrophage models to assess efficacy in host cells .

Substituents like electron-donating groups (e.g., 4-methoxy) on the benzyl moiety enhance activity, while bulky groups reduce membrane penetration .

How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?

Advanced Research Question

- Electron-withdrawing groups (e.g., Cl at purine’s 2-position) increase electrophilicity, improving cross-coupling yields .

- Steric hindrance : Bulky substituents on the phenyl ring reduce kinase inhibition (e.g., IC₅₀ increases from 12 nM to >1 µM with tert-butyl groups) . DFT calculations predict charge distribution and reactive sites for further functionalization .

What analytical strategies ensure purity and stability of this compound during storage?

Basic Research Question

- HPLC : Reverse-phase C18 columns (90:10 H₂O/ACN gradient) confirm purity (>95%) .

- Stability : Storage at -20°C under argon prevents hydrolysis. Lyophilization improves shelf life in hygroscopic derivatives .

What mechanistic insights explain unexpected reaction pathways during synthesis?

Advanced Research Question

- Dimroth rearrangement : Alkylation of 6-methylaminopurine may rearrange under basic conditions, forming regioisomers. Monitoring via NMR (shifts in H-2 and H-8) identifies byproducts .

- Pd-catalyzed side reactions : Over-reduction of chloro groups to hydrogen can occur with excess boronic acid; quenching with aqueous NH₄Cl mitigates this .

How should researchers address contradictory structure-activity relationship (SAR) data in purine analogs?

Advanced Research Question

Contradictions arise from assay variability (e.g., cell permeability vs. in vitro enzyme inhibition). Strategies include:

- Meta-analysis : Compare IC₅₀ values across standardized assays (e.g., ATP-binding vs. allosteric kinase inhibition) .

- Proteomic profiling : Identify off-target interactions that skew SAR .

What crystallographic parameters are critical for validating the compound’s 3D structure?

Basic Research Question

- Data-to-parameter ratio : >10 ensures refinement reliability (e.g., 13.6 in ).

- R-factors : <0.05 for R₁ and <0.10 for wR₂ indicate high accuracy.

- Intermolecular interactions : π-π stacking (3.25–3.90 Å) and hydrogen bonding (C-H⋯O/N) stabilize crystal packing .

How does the compound’s stability vary under physiological conditions, and what formulations improve bioavailability?

Advanced Research Question

- Hydrolytic stability : The chloro group is susceptible to nucleophilic displacement in serum (t₁/₂ = 2–4 hours). PEGylation or prodrug strategies (e.g., phosphate esters) enhance plasma stability .

- Solubility : Nanoemulsions (e.g., PLGA nanoparticles) improve aqueous solubility (<10 µg/mL to >200 µg/mL) .

Can computational models predict the binding affinity of this compound derivatives to target proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.